molecular formula C16H20FN3O3S B6571788 N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 943102-41-8

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B6571788
CAS No.: 943102-41-8
M. Wt: 353.4 g/mol
InChI Key: HUUQIXGIBLGGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a fluorobenzoyl group, diethyl groups, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The pyrazole ring can be acylated using 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base.

    Diethylation: The final step involves the alkylation of the nitrogen atoms with diethyl groups using diethyl sulfate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N,N-diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide: Similar in structure but with a pyrrolidine ring instead of a pyrazole ring.

    N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide: Similar but with a carboxamide group instead of a sulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-5-19(6-2)24(22,23)15-11(3)18-20(12(15)4)16(21)13-7-9-14(17)10-8-13/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUQIXGIBLGGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.